molecular formula C15H14N2O B168988 4,5-Diphenyl-2-imidazolidinone CAS No. 100820-83-5

4,5-Diphenyl-2-imidazolidinone

Cat. No.: B168988
CAS No.: 100820-83-5
M. Wt: 238.28 g/mol
InChI Key: MLAJDFOBMYBISF-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-imidazolidinone (CAS RN: 642-36-4) is an organic compound with the molecular formula C15H14N2O and an average mass of 238.290 Da . This compound features a saturated imidazolidinone core, which is a five-membered ring structurally related to imidazolidine, with phenyl substituents at the 4 and 5 positions . Crystallographic studies confirm the cis relationship between these phenyl groups, with a dihedral angle of 48.14° between them. In the solid state, the molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds, creating a stable crystalline network . This scaffold is of significant interest in modern organic and medicinal chemistry. Its core structure is recognized as a privileged scaffold in organocatalysis and pharmaceutical development . Specifically, chiral imidazolidinone derivatives are established as powerful organocatalysts that function by forming iminium ion intermediates with carbonyl compounds, thereby activating the substrate for asymmetric transformations . This mechanism lowers the LUMO energy of the substrate, enabling a variety of enantioselective reactions that are valuable for synthesing enantiopure molecules . Research into 4-imidazolidinone derivatives has also revealed promising therapeutic potential. Recent studies highlight that novel 4-imidazolidinone derivatives can exhibit potent antiproliferative effects against human cancer cell lines, including colorectal carcinoma (HCT116) and glioblastoma (U87) . The mechanism of action for these active compounds involves triggering mitochondrial pathway apoptosis by inducing reactive oxygen species (ROS) production and activating the c-Jun N-terminal kinase (JNK) pathway . This makes the this compound structure a valuable precursor or building block for developing new anticancer agents and other bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to consult the relevant scientific literature for comprehensive safety data and handling procedures prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diphenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAJDFOBMYBISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297136
Record name 4,5-Diphenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100820-83-5
Record name 4,5-Diphenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4,5-Diphenyl-2-Imidazolidinone and Related Scaffolds

The construction of the 2-imidazolidinone ring can be achieved through several distinct synthetic disconnections. Key strategies include the cyclization of linear urea (B33335) derivatives, the diamination of unsaturated carbon-carbon bonds, and condensation reactions involving 1,2-diamines and a carbonyl source.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A highly efficient and atom-economical method for synthesizing imidazolidin-2-ones involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgnih.govorganic-chemistry.org This organocatalytic approach offers excellent chemo- and regioselectivity for the formation of the five-membered cyclic urea. acs.orgnih.gov

The reaction is typically catalyzed by strong, non-nucleophilic organic bases, with the phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) being particularly effective. acs.orgorganic-chemistry.orgorganic-chemistry.org The use of BEMP allows the reaction to proceed under ambient conditions with remarkably short reaction times, in some cases as little as one minute. acs.orgnih.gov Other bases such as guanidines (e.g., TBD) have also been employed, though they may require higher temperatures. acs.org The reaction demonstrates broad substrate scope and high functional group tolerance. acs.org

Mechanistic studies, supported by DFT calculations, suggest that the reaction proceeds through the deprotonation of the urea nitrogen by the base. acs.org For propargylic ureas with a quaternary carbon adjacent to the alkyne, a nonassisted cyclization of the deprotonated urea is the favored pathway. acs.org In cases where the carbon alpha to the triple bond is tertiary, a base-mediated isomerization to an allenamide intermediate is proposed, which then undergoes cyclization to form the corresponding imidazol-2-one. acs.orgnih.gov

A notable advantage of this methodology is the potential for a one-pot synthesis, starting directly from propargyl amines and isocyanates to generate the propargylic urea in situ, which then cyclizes to the imidazolidin-2-one. acs.org

Table 1: Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
CatalystSubstrateProductConditionsYieldReference
BEMP (5 mol%)Propargylic ureas with quaternary carbon α to triple bondImidazolidin-2-onesMeCN, Room TemperatureExcellent acs.org
BEMP (5 mol%)Propargylic ureas with tertiary carbon α to triple bondImidazol-2-onesMeCN, Room Temperature, 1 minExcellent acs.org
TBD (10 mol%)Propargylic urea 1aImidazolidinone 2aAcetonitrile (B52724), 100 °CQuantitative acs.org

Transition Metal-Catalyzed Cyclization Approaches

Transition metals play a pivotal role in catalyzing the formation of imidazolidin-2-ones through various cyclization strategies. These methods often involve the activation of different functionalities within the precursor molecules, leading to the desired heterocyclic ring system.

Nickel catalysis has been successfully employed in the synthesis of imidazoles through the cyclization of amido-nitriles. rsc.org This method allows for the formation of 2,4-disubstituted NH-imidazoles under mild reaction conditions, tolerating a variety of functional groups. rsc.org The proposed mechanism involves the nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the imidazole (B134444) product. rsc.org While this specific route leads to imidazoles, related nickel-catalyzed cycloadditions of aziridines with isocyanates can produce imidazolidin-2-ones. organic-chemistry.orgmdpi.com In this latter reaction, an iminooxazolidine is initially formed and subsequently isomerizes to the more stable imidazolidin-2-one, a process also promoted by the nickel catalyst. mdpi.com

Copper(I) catalysts are effective in promoting the ring-opening reactions of aziridines for the synthesis of imidazolidinones. researchgate.netacs.orgfrontiersin.orgnih.gov One notable example is the copper(I)-catalyzed ring opening of 1,1′-diBoc-2,2′-biaziridine with Grignard reagents. researchgate.netacs.org This desymmetrizing cascade process yields enantiopure trans-4,5-disubstituted 2-imidazolidinones. researchgate.netacs.org The reaction tolerates a range of alkyl, cyclic, and aryl Grignard reagents. researchgate.netacs.org Another approach involves the copper-catalyzed reaction of aziridines with isocyanates, which efficiently produces substituted imidazolidinones. frontiersin.orgnih.gov The proposed mechanism initiates with the coordination of the aziridine (B145994) to the copper catalyst, followed by nucleophilic attack of the isocyanate to open the aziridine ring, and subsequent intramolecular cyclization. frontiersin.orgnih.gov

Palladium-catalyzed diamination of olefins and dienes represents a powerful strategy for the construction of the imidazolidin-2-one scaffold. nih.govacs.org This intermolecular approach involves the addition of two nitrogen atoms across a carbon-carbon double bond. mdpi.com Using di-tert-butyldiaziridinone as the nitrogen source, conjugated dienes can be regioselectively and stereoselectively diaminated at the internal double bond in the presence of a Pd(0) catalyst to give imidazolidinones in high yields. nih.govacs.org Mechanistic studies suggest the reaction proceeds through the oxidative addition of the Pd(0) into the N-N bond of the diaziridinone to form a four-membered palladacycle intermediate. nih.govacs.org This intermediate then reacts with the olefin via migratory insertion and subsequent reductive elimination to afford the diamination product and regenerate the active catalyst. nih.gov This methodology has also been extended to the diamination of terminal olefins, which is thought to proceed through an in situ generated diene intermediate. acs.org

Table 2: Transition Metal-Catalyzed Cyclization Approaches
CatalystReaction TypeSubstratesProductKey FeaturesReference
NickelCyclization of amido-nitrilesAmido-nitriles2,4-disubstituted NH-imidazolesMild conditions, good functional group tolerance. rsc.org
Copper(I)Ring opening of biaziridine1,1′-diBoc-2,2′-biaziridine, Grignard reagentsEnantiopure trans-4,5-disubstituted 2-imidazolidinonesDesymmetrizing cascade process. researchgate.netacs.org
Copper(I)Reaction of aziridines with isocyanatesAziridines, IsocyanatesSubstituted imidazolidinonesGood functional group compatibility. frontiersin.orgnih.gov
Palladium(0)Diamination of dienesConjugated dienes, Di-tert-butyldiaziridinoneImidazolidinonesHigh regioselectivity for internal double bond. nih.govacs.org

Condensation Reactions Involving Urea Derivatives

The most traditional and straightforward method for synthesizing imidazolidin-2-ones, including this compound, is the condensation reaction between a 1,2-diamine and a carbonyl source. nih.govnih.gov For the synthesis of this compound, this typically involves the reaction of meso-1,2-diphenylethylenediamine (B1233172) (stilbenediamine) with a carbonylating agent.

Commonly used carbonyl sources include urea, phosgene (B1210022), and their derivatives. mdpi.comnih.gov The reaction of a 1,2-diamine with urea is an established method, often carried out at elevated temperatures. google.com For instance, the synthesis of 5,5-diphenyl-2,4-imidazolidinedione (phenytoin) involves the condensation of benzil (B1666583) with urea. asianpubs.orgresearchgate.net A related synthesis of 4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone is achieved through the condensation of benzil with urea. chemsynthesis.com

Another approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles, which yields 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov The reaction conditions are generally simple, utilizing readily available starting materials. nih.gov The synthesis of 4,5-dihydroxyimidazolidin-2-one (B1345477) can be achieved through the condensation of glyoxal (B1671930) with urea. google.com

The synthesis of 4,5-diphenyl-1H-imidazol-2-thiol, a precursor to related imidazole derivatives, is accomplished by the condensation of benzoin (B196080) with thiourea (B124793). scirp.org This highlights the versatility of condensation reactions in accessing not only imidazolidinones but also closely related heterocyclic structures.

Table 3: Condensation Reactions for Imidazolidinone Synthesis
ReactantsProductConditionsReference
meso-1,2-Diphenylethylenediamine, UreaThis compoundHeating google.com
Benzil, Urea5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin)Alcoholic solution, NaOH asianpubs.orgresearchgate.net
(2,2-Diethoxyethyl)ureas, Aromatic C-nucleophiles4-Substituted imidazolidin-2-onesAcid catalysis (e.g., TFA), Refluxing toluene nih.gov
Glyoxal, Urea4,5-Dihydroxyimidazolidin-2-oneBase catalysis google.com
Benzoin, Thiourea4,5-Diphenyl-1H-imidazol-2-thiolDimethylformamide, 150°C scirp.org

Aziridine Ring Expansion Methodologies

The synthesis of imidazolidin-2-ones, including the 4,5-diphenyl derivative, via aziridine ring expansion is recognized as an elegant and powerful strategy. acs.orgunipr.it This approach typically involves the reaction of an aziridine with an isocyanate, often facilitated by a catalyst. unipr.itfrontiersin.org

A notable method involves a copper-catalyzed [3+2] cycloaddition reaction between N-tosylaziridines and isocyanates. frontiersin.orgnih.gov For instance, the reaction of N-tosylaziridine with phenylisocyanate under optimized conditions can yield the corresponding imidazolidinone in 74% yield. frontiersin.orgnih.gov The scope of this reaction is broad, accommodating various substituted aryl isocyanates. frontiersin.orgnih.gov Electron-withdrawing groups (p-acetyl, p-chloro) and electron-donating groups (p-methoxy) on the phenylisocyanate are well-tolerated, providing yields from 60% to 83%. frontiersin.orgnih.gov

The reaction also shows applicability to a range of substituted aziridines, although yields can be affected by steric hindrance. frontiersin.orgnih.gov While unsubstituted aziridines react smoothly, the reaction of more sterically hindered aziridines like those with diphenylmethanimine may fail. frontiersin.orgnih.gov However, aziridines with vinyl, methoxycarbonyl, benzyl (B1604629), or biphenyl (B1667301) substituents can successfully react to form the corresponding imidazolidinones in yields ranging from 36% to 56%. frontiersin.orgnih.gov A one-pot synthesis of highly-substituted 2-imidazolines, a related structure, has also been achieved through the ring expansion of an imidoyl chloride with trans-2,3-diphenyl aziridine, demonstrating the versatility of diphenyl-substituted aziridines as precursors. nih.gov

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving yield, selectivity, and process efficiency. Key strategies involve fine-tuning catalysts, modulating reaction conditions, and considering scalability from the outset.

Catalyst Tuning and Ligand Effects

Catalyst selection and modification are central to optimizing synthetic outcomes. In nickel-catalyzed cyclizations of amido-nitriles, catalyst loading is a key parameter, with 5–10 mol% of Ni(cod)₂ found to be optimal for maximizing yield. Beyond nickel, the exploration of alternative transition-metal catalysts, such as palladium or copper, is a strategy to enhance regioselectivity. unipr.it

The ligands associated with the metal center also play a critical role. For instance, in palladium-catalyzed asymmetric syntheses of imidazolidin-2-one derivatives from N-allyl ureas, the use of a chiral spiro phosphoramidite (B1245037) ligand was shown to have a remarkable effect on asymmetric induction. unipr.it The electronic properties of ligands can be finely tuned to influence the catalytic cycle. researchgate.net 2-Imidazolines themselves have been developed as ligands where substitution on the nitrogen atom provides an opportunity for such electronic fine-tuning. researchgate.net

Solvent Effects and Reaction Condition Modulations

The choice of solvent and the modulation of reaction conditions are critical for controlling reaction rates and selectivity. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), have been shown to enhance reaction rates by stabilizing charged intermediates in nickel-catalyzed cyclizations.

In the synthesis of related imidazolidineiminodithiones, a comprehensive study of solvent effects demonstrated that DMF has a remarkable ability to override other factors, resulting in the exclusive generation of a single desired regioisomer. nih.gov Other solvents like acetonitrile (MeCN), acetone, and DMSO also favored the formation of this isomer, whereas less polar solvents led to mixtures or different products. nih.gov In certain organo-catalyzed hydroamidation reactions to form imidazolidin-2-ones, MeCN was found to be a crucial solvent to trigger an efficient reaction, which notably was not hindered by the presence of water. acs.org

The table below summarizes the observed effects of different solvents on the regioselectivity of a model reaction leading to imidazolidine (B613845) derivatives, highlighting the controlling influence of the solvent. nih.gov

Scalability and Process Intensification Considerations

Transitioning a synthetic protocol from the laboratory to an industrial scale requires careful consideration of scalability and process intensification. For the synthesis of this compound and related compounds, scalability has been demonstrated at the 50-gram scale for certain base-catalyzed methods.

For larger-scale production, continuous flow reactors are a key technology for process intensification. beilstein-journals.org They offer significant advantages over batch processing, including enhanced safety, better control over reaction parameters like heat and mass transfer, and potentially higher yields and selectivity. scispace.com For a base-catalyzed hydroamidation, a proposed continuous flow process includes a short residence time of 2–5 minutes at 25°C and the use of in-line IR monitoring to ensure high conversion (>98%) before workup. Such a setup also allows for efficient solvent recovery, with THF being recycled via distillation, which can reduce waste generation by 40%.

Mechanistic Investigations of Synthetic Pathways

Understanding the underlying reaction mechanisms is fundamental to the rational design and optimization of synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these pathways.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT calculations provide deep insights into the energetics and geometries of intermediates and transition states along a reaction pathway. researchgate.netresearchgate.net For the synthesis of imidazolidin-2-ones, DFT studies have been used to compare different proposed mechanisms. acs.org

In one study, DFT calculations revealed that a base-catalyzed pathway for imidazol-2-one formation proceeds through an allenamide intermediate. acs.org The transition state for the subsequent cyclization was found to have a low energy barrier (ΔG‡ = 12.5 kcal/mol), which explains the rapid kinetics observed experimentally (reaction times as short as 1 minute). acs.org In contrast, a nickel-mediated cyclization pathway was calculated to have a significantly higher activation barrier (ΔG‡ = 18.7 kcal/mol) due to the energetic cost of forming the initial metallacycle intermediate.

DFT has also been employed to rationalize the regiochemical outcomes of reactions. mdpi.com For the synthesis of imidazolidineiminodithiones, calculations at the B3LYP-D4/def2-TZVP level in implicit DMF solvent were conducted to support the proposed mechanism and explain the observed exclusive regioselectivity. mdpi.com These computational models can assess bond lengths and angles in metal complexes and simulate the entire catalytic cycle, providing a molecular-level understanding that guides further experimental work.

The table below presents a comparison of key energetic data obtained from DFT studies for different synthetic pathways to the imidazolidinone core.

Identification of Key Intermediates, e.g., Allenamide

In several synthetic strategies for imidazolidinones, particularly those starting from propargylic ureas, allenamides have been identified as crucial intermediates. acs.orgresearchgate.net The formation of the imidazolidinone ring often proceeds through a base-catalyzed or metal-catalyzed intramolecular hydroamination or cyclization.

In base-catalyzed approaches, a strong base promotes the isomerization of a propargylic urea into a transient allenamide species. acs.orgresearchgate.net This intermediate then undergoes a rapid intramolecular nucleophilic attack by the urea nitrogen onto the central carbon of the allene (B1206475) system to form the five-membered imidazolidinone ring. Density Functional Theory (DFT) studies support that this isomerization to an allenamide is a feasible and often rate-determining step in the pathway leading to imidazol-2-ones, a related class of compounds. acs.orgresearchgate.net

Gold-catalyzed reactions also utilize allenamide intermediates. Gold(I) catalysts, known for their affinity for allenes, can activate an allenamide, making it susceptible to nucleophilic attack. core.ac.uksnnu.edu.cnbeilstein-journals.org For instance, the gold-catalyzed intramolecular hydroamination of α-amino allenamides leads to the formation of 2-vinylimidazolidinones. unimi.it The proposed mechanism involves the coordination of the gold catalyst to the allene, which triggers the intramolecular attack of the amino group, forming a cyclic vinyl-gold intermediate that is then protonated to yield the final product. core.ac.uk Similarly, intermolecular hydroamination of allenamides with arylamines can be achieved using gold catalysts, producing allylamino E-enamides with high stereoselectivity. beilstein-journals.orgresearchgate.net

Energy Barrier Analysis and Kinetic Control

Computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms for imidazolidinone synthesis. These studies provide insight into the energy barriers of different potential pathways, clarifying why certain products are formed preferentially under specific conditions (kinetic control).

For the base-catalyzed cyclization of propargylic ureas, DFT calculations have shown that the formation of an allenamide intermediate is a key step. acs.orgresearchgate.net The energy barrier for the subsequent cyclization is relatively low, which explains the rapid reaction times observed experimentally, sometimes as short as one minute. acs.orgresearchgate.net For example, in the BEMP-catalyzed cyclization, the rate-determining step is the cyclization itself, which has a calculated activation free energy of 20.8 kcal/mol. acs.org In contrast, a competing nickel-mediated cyclization pathway was calculated to have a higher energy barrier of 18.7 kcal/mol due to the energy required for metallacycle formation. These computational findings highlight how catalyst choice can dictate the reaction pathway by altering the energy landscape.

Kinetic versus thermodynamic control is also a critical factor. For instance, in reactions of N-arylcyanothioformamides with isothiocyanates, solvent choice was found to control whether the kinetic or thermodynamic product was formed. mdpi.com Computational analysis of the energy barriers for different nucleophilic attacks (e.g., N-attack vs. S-attack) helped to explain the observed regioselectivity. The pathway with the lower energy barrier represents the kinetically favored product, which may not always be the most stable (thermodynamic) product. mdpi.com

Enantioselective Synthesis Strategies for Chiral Imidazolidinones

The 4,5-disubstituted imidazolidinone structure contains two stereocenters, making enantioselective synthesis a critical goal, particularly for applications in asymmetric catalysis and pharmaceuticals. Chiral imidazolidinones, including the 4,5-diphenyl derivative, are valuable as chiral auxiliaries, ligands, and are core components of bioactive molecules. clockss.orgingentaconnect.comnih.gov

Chiral Auxiliary-Directed Approaches

One of the most established methods for controlling stereochemistry is the use of chiral auxiliaries. ingentaconnect.comthieme-connect.com These are enantiomerically pure compounds that are temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

Chiral 2-imidazolidinones themselves are frequently employed as powerful chiral auxiliaries in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions, often providing high levels of diastereoselectivity. ingentaconnect.combeilstein-journals.orgnih.gov Their stability and the rigid conformation they impart on the substrate are key to their effectiveness. ingentaconnect.com For example, the aldol reaction of a boron enolate attached to a 4,5-diphenyl-1-methyl-2-imidazolidinone auxiliary proceeds with high facial selectivity. oup.com

The synthesis of the chiral imidazolidinone ring itself can be directed by starting with a chiral precursor. A common strategy involves using enantiopure 1,2-diamines, such as (1R,2R)-1,2-diphenylethylenediamine, which can be cyclized with a carbonyl source like phosgene or its equivalents to form the corresponding (4R,5R)-4,5-diphenyl-2-imidazolidinone. rsc.orgmdpi.com This approach effectively transfers the chirality of the starting diamine to the final imidazolidinone product.

The tables below summarize findings from studies using chiral imidazolidinone auxiliaries in asymmetric reactions.

Table 1: Asymmetric Alkylation Using NCPS-Supported 2-Imidazolidinone Auxiliary Data sourced from a study on non-cross-linked polystyrene-supported auxiliaries. beilstein-journals.org

Alkyl Halide Diastereomeric Excess (de) Enantiomeric Excess (ee) of Acid
Benzyl bromide >99% 99%
Ethyl iodide >99% 99%
Methyl iodide >99% 99%

This interactive table shows the high efficiency of a polymer-supported chiral auxiliary in controlling the stereochemistry of alkylation reactions.

Table 2: Diastereoselective Aldol Reactions with Imidazolidinone Auxiliaries Data compiled from studies on bifunctional chiral auxiliaries. researchgate.net

Aldehyde Auxiliary System Diastereoselectivity
Benzaldehyde Dibutylboron enolate of 1,3-diacylimidazolidin-2-one High syn-selectivity
Various Tin(II) triflate mediated Reversed enantiofacial selectivity

This interactive table compares the stereochemical outcomes of aldol reactions under different conditions, highlighting the influence of the enolization method.

Asymmetric Catalysis in Imidazolidinone Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis than stoichiometric chiral auxiliaries. frontiersin.org In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Several catalytic asymmetric methods have been developed for synthesizing chiral imidazolidinones. clockss.org These include:

Palladium-Catalyzed Diamination: The asymmetric diamination of 1,3-dienes using a chiral palladium catalyst and a dialkylurea can produce chiral imidazolidin-2-ones with excellent yields and high enantioselectivities. mdpi.com Similarly, the intermolecular diamination of terminal alkenes using a chiral palladium-phosphine ligand system affords chiral imidazolidinones with high enantiomeric excess. mdpi.com

Thiourea-Catalyzed Tandem Reactions: Bifunctional chiral thiourea catalysts derived from cinchona alkaloids have been shown to effectively catalyze the tandem Mannich/cyclization reaction between N-sulfonylimines and diethyl 2-isocyanatomalonate. clockss.org This process directly furnishes highly functionalized chiral 2-imidazolidinones in good yields and with high enantioselectivity (up to 98% ee). clockss.org

Iron-Catalyzed C-H Amination: Chiral iron complexes can catalyze the enantioselective ring-closing C(sp³)–H amination of N-benzoyloxyureas to provide chiral 2-imidazolidinones with high yields and enantiomeric ratios. researchgate.net

Iodine-Catalyzed C-H Functionalization: An asymmetric synthesis of 4-imidazolidinones has been reported using an iodine-catalyzed intramolecular N-H/C(sp³)-H activation of derivatives of α-amino acids under visible light irradiation. researchgate.net

These catalytic methods represent the cutting edge of synthetic chemistry, providing efficient and direct routes to optically active this compound and its derivatives.

Chemical Reactivity and Transformations

General Reaction Profiles of 4,5-Diphenyl-2-Imidazolidinone

The this compound molecule can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Oxidation Reactions and Product Formation, e.g., Imidazole (B134444) N-Oxides

The oxidation of this compound can lead to the formation of imidazole N-oxides. These N-oxides are valuable intermediates in organic synthesis. The reaction is typically carried out using oxidizing agents such as hydrogen peroxide. The specific products formed depend on the reaction conditions and the reagents used.

Reduction Reactions and Derivative Synthesis

Reduction of this compound can yield various imidazole derivatives. Common reducing agents like sodium borohydride (B1222165) are employed for this purpose. The nature of the substituents on the nitrogen atoms can be altered through these reduction reactions, leading to a variety of derivative compounds. smolecule.com

Substitution Reactions and Regioselectivity

Substitution reactions on the this compound ring are influenced by the existing phenyl groups. The steric bulk of the phenyl groups can hinder nucleophilic attack at the C2 position, making electrophilic substitution at the nitrogen atoms more favorable. The electron-withdrawing nature of the phenyl rings also plays a role in the regioselectivity of these reactions, leading to specific substitution patterns on the imidazole ring. rsc.org Halogenating agents are commonly used for substitution reactions.

Cycloaddition Reactions Involving Imidazolidinone Systems

Imidazolidinone derivatives are known to participate in cycloaddition reactions, which are powerful methods for constructing cyclic and spirocyclic compounds. These reactions include 1,3-dipolar cycloadditions and Diels-Alder reactions.

1,3-Dipolar Cycloadditions and Spiro Compound Formation

Imidazolidinone derivatives with exocyclic double bonds can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles like nitrile imines. mdpi.compreprints.org This type of reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a concerted [4+2] cycloaddition that leads to the formation of five-membered heterocyclic rings. organic-chemistry.org These reactions are a convenient route to spiro-conjugated molecules, where two rings share a single atom. mdpi.compreprints.org The regioselectivity of the addition is governed by the frontier molecular orbital (FMO) coefficients of the reactants. mdpi.compreprints.org The reaction of nitrile imines with imidazolidinone derivatives containing C=S or C=N exocyclic double bonds can lead to the formation of spiro-1,2,4-thiazolines or spiro-1,2,4-triazolines, respectively. mdpi.compreprints.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Imidazolidinone Derivatives

Dipolarophile1,3-DipoleProduct TypeRef.
2-Thioxoimidazolidine-4,5-dionesNitrile IminesSpiro-1,2,4-thiazolines mdpi.compreprints.org
5-Aryliminoimidazolidine-2,4-dionesNitrile IminesSpiro-1,2,4-triazolines mdpi.compreprints.org

Diels-Alder Reactions with Imidazolidinone Derivatives

Derivatives of this compound can be utilized in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. Chiral imidazolidinone derivatives have been employed as auxiliaries to induce enantioselectivity in these [4+2] cycloaddition reactions. For example, chiral acrylylurea derivatives of 4,5-diphenyl-1-methyl-2-imidazolidinone have been used in asymmetric Diels-Alder reactions. acs.org Furthermore, imidazolidinone-based organocatalysts have been developed for enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes. caltech.edu The catalyst, a chiral secondary amine, reversibly forms an iminium ion with the dienophile, lowering its LUMO energy and activating it for the cycloaddition. caltech.edu The stereochemical outcome of these reactions is highly dependent on the structure of the imidazolidinone catalyst, particularly the substituents at the 5-position. caltech.eduprinceton.edu

Stereoselective Transformations and Chiral Auxiliary Applications

Chiral 2-imidazolidinones, including the 4,5-diphenyl derivative, have been successfully employed as auxiliaries in numerous asymmetric reactions, such as aldol (B89426) reactions, alkylations, and Michael additions. ingentaconnect.com Their popularity stems from their straightforward preparation, high stability against ring-opening reactions compared to oxazolidinones, and the high levels of stereocontrol they impart. ingentaconnect.comresearchgate.net

The N-acylated derivatives of this compound are highly effective chiral auxiliaries in aldol condensations, guiding the formation of new stereocenters with a high degree of predictability and diastereoselectivity. oup.com The reaction typically involves the formation of a boron or titanium enolate from the N-acyl-imidazolidinone, which then reacts with an aldehyde. oup.comnih.gov

The stereochemical outcome is often rationalized by the formation of a rigid, chelated transition state. For instance, the aldol reaction of a boron enolate derived from N-propionyl-4,5-diphenyl-1-methyl-2-imidazolidinone proceeds with excellent face selectivity. oup.comoup.com The bulky phenyl groups on the imidazolidinone ring effectively shield one face of the enolate, directing the incoming aldehyde to the opposite face.

Studies on bifunctional auxiliaries, such as 1,3-dipropionyl-trans-4,5-diphenylimidazolidin-2-one, have shown that dialdol reactions can proceed with high diastereoselectivity. researchgate.net These reactions are proposed to occur through sequential enolization and reaction of the two acyl side chains rather than via a bisenolate intermediate. researchgate.netresearchgate.net The choice of enolating agent (e.g., dibutylboron triflate vs. tin(II) triflate) can influence which side chain reacts and can even reverse the enantiofacial stereoselectivity. researchgate.net

The utility of these aldol adducts is demonstrated by their conversion into synthetically valuable building blocks, such as chiral 3-hydroxy-2-oxindoles and key intermediates for natural products. amrita.edunih.gov

Table 1: Diastereoselective Aldol Reactions Using Imidazolidinone Auxiliaries

Auxiliary/Substrate Aldehyde Conditions Yield (%) Diastereomeric Ratio (d.r.) Reference
N-Propionyl-(4R,5R)-diphenyl-1-methyl-2-imidazolidinone Benzaldehyde 1. Bu₂BOTf, Et₃N; 2. PhCHO 89 >99:1 oup.com
N-Propionyl-(4R,5R)-diphenyl-1-methyl-2-imidazolidinone Isobutyraldehyde 1. Bu₂BOTf, Et₃N; 2. i-PrCHO 92 >99:1 oup.com
1,3-Dipropionyl-trans-4,5-diphenylimidazolidin-2-one Benzaldehyde 1. Bu₂BOTf, i-Pr₂NEt; 2. PhCHO 82 >95:5 researchgate.net
N-Acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one N-benzylisatin 1. TiCl₄, DIPEA; 2. Isatin deriv. 92 96:4 amrita.edu

The alkylation of enolates derived from N-acyl-4,5-diphenyl-2-imidazolidinones is a robust method for the asymmetric synthesis of carboxylic acid derivatives. ingentaconnect.comresearchgate.net The process involves deprotonation of the N-acyl auxiliary with a strong base, typically a sodium or lithium hexamethyldisilazide (NaHMDS or LHMDS), to form a rigid Z-enolate. chim.it The subsequent SN2 reaction with an alkyl halide occurs from the less sterically hindered face of the enolate, leading to high diastereoselectivity. chim.itlibretexts.org

The sense of asymmetric induction is consistent with the formation of a chelated intermediate where the electrophile approaches from the face opposite to the proximate phenyl group on the five-membered ring. ingentaconnect.com This methodology has been successfully applied using various electrophiles, including reactive alkyl halides like benzyl (B1604629) bromide and allyl bromide. ingentaconnect.com

To improve the recovery and reuse of the expensive chiral auxiliary, polymer-supported versions have been developed. chim.itscispace.com For example, an imidazolidinone auxiliary supported on non-cross-linked polystyrene (NCPS) demonstrated excellent diastereocontrol (>99% de) in asymmetric alkylation reactions, allowing for the production of highly optically pure carboxylic acids after cleavage. beilstein-journals.org

Table 2: Asymmetric Alkylation Reactions Using Imidazolidinone Auxiliaries

Auxiliary/Substrate Electrophile (R-X) Base Yield (%) Diastereomeric Excess (de) Reference
N-Propionyl-(4S,5S)-diphenyl-imidazolidinone Benzyl Bromide (BnBr) NaHMDS 88 >98% (1:99 d.r.) ingentaconnect.com
N-Propionyl-(4S,5S)-diphenyl-imidazolidinone Methyl Iodide (MeI) NaHMDS 90 >98% (1:99 d.r.) ingentaconnect.com
NCPS-supported N-propionyl-imidazolidinone Benzyl Bromide (BnBr) NaHMDS 92 >99% beilstein-journals.org
NCPS-supported N-propionyl-imidazolidinone Ethyl Iodide (EtI) NaHMDS 88 >99% beilstein-journals.org
Wang resin-supported N-glycolate-imidazolidinone Benzyl Bromide (BnBr) LHMDS 93 92% scispace.com

Derivatization and Functionalization Strategies

The imidazolidinone core is a versatile scaffold that can be readily modified at its nitrogen atoms or at the C2-carbonyl group, allowing for the synthesis of a diverse range of derivatives with tailored properties. atamanchemicals.comatamanchemicals.com

The nitrogen atoms of the this compound ring can be functionalized through various substitution reactions. atamankimya.com Acylation, for instance with propionyl chloride or acetic anhydride, is a common first step for its use as a chiral auxiliary. ingentaconnect.com Alkylation at the nitrogen positions is also feasible, leading to derivatives like 1-methyl-4,5-diphenyl-2-imidazolidinone, which has also been used as a chiral auxiliary. oup.com

More complex modifications can lead to the synthesis of related heterocyclic systems. For example, chiral 1,3-dimethyl-2-iminoimidazolidines, which are monocyclic guanidines, can be prepared from the corresponding imidazolidinone-derived ureas. capes.gov.br Furthermore, intramolecular hydroamidation of propargylic ureas provides a route to imidazolidin-2-ones and imidazol-2-ones, representing a powerful ring-synthesis strategy. acs.org Iron-catalyzed enantioselective ring-closing amination of urea-based substrates has also been reported to yield chiral 2-imidazolidinones. mdpi.com

The carbonyl group at the C2 position of the imidazolidinone ring can be transformed into other functional groups, notably a thione (C=S) or a hydrazone (C=N-NR₂).

The conversion to the corresponding 2-thione analog, 4,5-diphenyl-2-imidazolidinethione, is a common derivatization. scialert.netscispace.com This transformation can be achieved by reacting the parent diamine (1,2-diphenylethylenediamine) with carbon disulfide or by using thionating agents on the pre-formed imidazolidinone. scialert.netscispace.com For instance, 4,5-diphenyl-1H-imidazol-2-thiol can be prepared by the condensation of benzoin (B196080) with thiourea (B124793). scirp.org These thione derivatives are valuable in their own right, serving as ligands in coordination chemistry and as intermediates for further functionalization. scialert.netscispace.com The 5,5-diphenyl-2-thiohydantoin (B181291) derivative is also a well-known compound in this class. cymitquimica.com

Hydrazone analogs can be synthesized by the condensation of the C2-carbonyl group with hydrazine (B178648) or its derivatives. Studies have shown that reacting 5-imino-imidazolidinone derivatives with hydrazine hydrate (B1144303) can lead to the formation of monohydrazono or dihydrazono products, depending on the stoichiometry and the substrate. semanticscholar.org In other systems, derivatization with reagents like benzoic hydrazine is used to create stable hydrazone products for easier isolation and characterization. wiley-vch.de

Table 3: List of Mentioned Chemical Compounds

Compound Name
(1R,2R)-1,2-Diphenylethylenediamine
(1S,2S)-1,2-Diphenylethylenediamine
1,3-Dipropionyl-trans-4,5-diphenylimidazolidin-2-one
1-Methyl-4,5-diphenyl-2-imidazolidinone
2-Imidazolidinethione
4,5-Diphenyl-1H-imidazol-2-thiol
4,5-Diphenyl-2-imidazolidinethione
This compound
5,5-Diphenyl-2-thiohydantoin
Acetic anhydride
Aldehyde
Allyl bromide
Benzaldehyde
Benzoic hydrazine
Benzoin
Benzyl bromide
Boron enolate
Bu₂BOTf (Dibutylboron triflate)
Carbon disulfide
Carboxylic acid
Dibutylboron triflate
Diisopropylethylamine (DIPEA)
Enolate
Ethyl Iodide
Et₃N (Triethylamine)
Hydrazine
Hydrazine hydrate
Hydrazone
Imidazol-2-one
Isobutyraldehyde
LHMDS (Lithium hexamethyldisilazide)
Methyl Iodide
N-Acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one
N-benzylisatin
N-Propionyl-(4R,5R)-diphenyl-1-methyl-2-imidazolidinone
N-Propionyl-(4S,5S)-diphenyl-imidazolidinone
NaHMDS (Sodium hexamethyldisilazide)
Oxazolidinone
Propargyl urea (B33335)
Propionyl chloride
Thione
Thiourea
TiCl₄ (Titanium tetrachloride)
Tin(II) triflate
Titanium enolate
Triethylamine

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4,5-Diphenyl-2-imidazolidinone in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed. The analysis confirms the cis relationship between the two phenyl groups in the meso isomer, which exhibits a plane of symmetry. nih.gov

The ¹H NMR spectrum of meso-4,5-diphenyl-2-imidazolidinone provides distinct signals corresponding to the different types of protons present in the molecule: those attached to the nitrogen atoms (N-H), the methine protons on the imidazolidinone ring (C-H), and the protons on the two phenyl rings. nih.gov

In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a broad singlet for the two equivalent N-H protons at approximately 5.01 ppm. nih.gov The two methine protons (at C-4 and C-5) are also chemically equivalent due to the molecule's symmetry and appear as a singlet at 5.17 ppm. nih.gov The aromatic protons of the ten phenyl ring positions appear as two multiplets in the range of 6.93-7.10 ppm. nih.gov

Proton TypeChemical Shift (δ) in ppmMultiplicityNumber of Protons
N-H (Amide)5.01Broad Singlet2H
C-H (Imidazolidinone Ring)5.17Singlet2H
Ar-H (Phenyl Rings)6.93 - 7.10Multiplet10H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For meso-4,5-diphenyl-2-imidazolidinone, the spectrum displays signals corresponding to the carbonyl carbon, the methine carbons of the ring, and the various carbons of the phenyl groups.

The carbonyl carbon (C=O) of the cyclic urea (B33335) structure gives a characteristic signal downfield at approximately 163.5 ppm. nih.gov The two equivalent methine carbons (C-4 and C-5) of the imidazolidinone ring resonate at 61.8 ppm. nih.gov The aromatic carbons produce a set of signals at 127.0, 127.8, 128.0, and 137.0 ppm, corresponding to the different electronic environments of the carbons within the phenyl rings. nih.gov

Carbon TypeChemical Shift (δ) in ppm
C=O (Carbonyl)163.5
C-4 / C-5 (Imidazolidinone Ring)61.8
Ar-C (Phenyl Rings)127.0
Ar-C (Phenyl Rings)127.8
Ar-C (Phenyl Rings)128.0
Ar-C (Phenyl Rings)137.0

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques would be employed to unequivocally confirm the structural assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, it would confirm the coupling between the N-H protons and the adjacent C-H protons on the ring, helping to assign their proximity.

HSQC: An HSQC spectrum correlates protons directly to the carbons to which they are attached. This would definitively link the ¹H signal at 5.17 ppm to the ¹³C signal at 61.8 ppm, confirming their assignment to the C-H groups of the ring.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its cyclic urea (amide) structure. The two key vibrational modes are the carbonyl (C=O) stretch and the amine (N-H) stretch.

The carbonyl group (C=O) stretching vibration in a five-membered cyclic urea typically appears as a strong, sharp band in the region of 1700-1720 cm⁻¹. The N-H groups are expected to produce one or two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The precise position and shape of these bands can be influenced by hydrogen bonding, which is known to occur in the solid state for this compound. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=OStretch~1700 - 1720
N-HStretch~3200 - 3400

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.

For this compound (molecular formula C₁₅H₁₄N₂O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) at an m/z value corresponding to its monoisotopic mass of 238.1106. chemspider.com The presence of this peak confirms the elemental composition of the molecule.

Under electron ionization (EI) conditions, the molecular ion would be expected to undergo fragmentation. Likely fragmentation pathways could include:

Cleavage of Phenyl Groups: Loss of a phenyl radical (C₆H₅•) to produce a fragment ion.

Ring Fragmentation: Cleavage of the imidazolidinone ring, potentially through the loss of urea-related fragments, leading to characteristic lower-mass ions.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides unambiguous proof of the molecular structure of this compound, enabling definitive stereochemical assignment and detailed conformational analysis. The compound exists as two diastereomers: a meso compound with a cis relationship between the two phenyl groups and a chiral trans isomer (existing as a pair of enantiomers, 4R,5R and 4S,5S). nih.gov

The crystal structure of the meso-4,5-diphenyl-imidazolidin-2-one has been determined, confirming the cis relationship between the phenyl groups at the 4- and 5-positions of the imidazolidine (B613845) ring. nih.govnih.gov In the solid state, the dihedral angle between the two phenyl rings is 48.14 (6)°. nih.govnih.gov The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link molecules into centrosymmetric dimers. nih.govnih.gov These dimers are further organized into a two-dimensional network through weak N-H···π(arene) interactions and π–π stacking, with centroid-centroid distances of 3.6937 (11) Å. nih.govnih.gov

Table 2: Selected Crystallographic Data for (4R,5R)-4,5-Diphenylimidazolidin-2-one researchgate.net

Parameter Value
Chemical Formula C15H14N2O
Formula Weight 238.28
Crystal System Orthorhombic
Space Group P212121
a (Å) 7.123 (1)
b (Å) 11.425 (2)
c (Å) 15.785 (2)
V (ų) 1284.6 (3)
Z 4
Calculated Density (Mg m⁻³) 1.232

| Temperature (K) | 90 |

The conformational analysis derived from these crystallographic studies reveals the specific puckering of the five-membered imidazolidinone ring and the spatial orientation of the bulky phenyl substituents. This precise structural information is fundamental for understanding the molecule's chemical properties and its potential applications as a precursor for chiral auxiliaries, catalysts, and ligands. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations, predominantly using Density Functional Theory (DFT), have been pivotal in mapping out the intricate details of reactions involving imidazolidinone structures. These computational approaches allow for a detailed examination of reaction pathways that are often difficult to probe experimentally.

DFT calculations have been successfully employed to clarify reaction mechanisms. For instance, in the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, computational studies have provided clear evidence for a two-step reaction mechanism. acs.org These calculations identified the transition states for various pathways, including the N-5-exo-dig cyclization. acs.org The theoretical investigation of the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) via the urea (B33335) method also relied on DFT to model the reaction process, including the structures of reactants, intermediates, and transition states. researchgate.net

The authenticity of calculated transition states is often verified through vibrational analysis and Intrinsic Reaction Coordinate (IRC) calculations, which confirm that the identified transition state connects the correct reactants and products on the potential energy surface. researchgate.net Such computational scrutiny has been applied to understand various reactions, including those catalyzed by imidazolidinone derivatives in organocatalysis. researchgate.netethz.ch

A critical aspect of understanding reaction mechanisms is the analysis of the energetic landscape, with Gibbs free energy (ΔG) being a key thermodynamic parameter. Computational studies on the formation of imidazolidin-2-one from propargylic urea have detailed the Gibbs free energy profile of the reaction. acs.org These studies reveal the energy barriers (activation energies) and the relative stabilities of intermediates and products. For example, the deprotonation of the urea substrate by a base was found to be a slightly endergonic process, and a correlation was established between the pKa of the base and the deprotonation energy. acs.org

The Gibbs free energy profile for the formation of a related imidazol-2-one derivative was also computed, comparing different mechanistic routes. acs.org The calculated energy barriers can explain experimental observations, such as reaction rates and product distributions. For instance, in base-catalyzed cyclization, the transition state for cyclization was found to have a low energy barrier (ΔG‡ = 12.5 kcal/mol), consistent with rapid reaction kinetics. In contrast, a nickel-mediated pathway involved a higher energy barrier (ΔG‡ = 18.7 kcal/mol).

Calculated Gibbs Free Energy Barriers for Imidazolidinone Formation
Reaction PathwayCatalyst/MediatorGibbs Free Energy of Activation (ΔG‡)
Base-Catalyzed CyclizationBase12.5 kcal/mol
Nickel-Mediated CyclizationNickel18.7 kcal/mol

Stereochemical Predictions and Transition State Analysis

Computational methods are powerful tools for predicting and rationalizing the stereochemical outcomes of reactions catalyzed by chiral imidazolidinones.

In asymmetric organocatalysis, imidazolidinone catalysts are known to control the facial selectivity of nucleophilic attack on iminium ions. princeton.edu Computational studies have been crucial in explaining why certain reactions proceed with a specific facial selectivity, which can sometimes be contrary to established models. researchgate.net For example, in a (4+3)-cycloaddition reaction, computations using M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) levels of theory showed that the iminium ion derived from a chiral imidazolidinone directs the incoming nucleophile to the more sterically crowded face. researchgate.net This counterintuitive selectivity was attributed to the conformational arrangement of a benzyl (B1604629) group on the catalyst, which reorganizes to minimize intramolecular steric interactions. researchgate.net

The formation of iminium ions from α,β-unsaturated aldehydes and imidazolidinone catalysts can lead to (E)- and (Z)-isomers, and their relative populations and reactivities are key to understanding enantioselectivity. researchgate.net DFT calculations have been used to study the structures and energies of these isomeric iminium ions. researchgate.net

The conformational flexibility of the imidazolidinone ring and its substituents plays a critical role in catalysis. Theoretical studies have investigated the different possible conformers and their relative energies. ethz.chethz.ch For instance, in phenylalanine-derived imidazolidinone catalysts, the interplay of two gauche conformers is thought to be important for achieving high levels of enantioselectivity. ethz.ch One conformer may be responsible for a highly preorganized iminium ion geometry, while the other provides effective shielding of one face of the electrophile. ethz.ch

NMR analysis, in conjunction with computational modeling, has been used to determine conformer populations. ethz.ch These studies highlight how non-covalent interactions, such as CH-π interactions, can stabilize certain conformations and influence the stereochemical outcome of a reaction. ethz.ch

Conformational Analysis and Molecular Modeling

Conformational analysis of 4,5-diphenyl-2-imidazolidinone and its derivatives provides insights into their three-dimensional structure and how this structure influences their chemical behavior. lumenlearning.com Molecular modeling techniques, ranging from semi-empirical methods like RM1 to more rigorous DFT calculations, have been applied to study the conformations of these molecules. scielo.brtandfonline.com

Intramolecular Interactions, e.g., Cation-π

The conformation of this compound derivatives, particularly in their catalytically active forms, is significantly influenced by a variety of intramolecular non-covalent interactions. psu.edu Among these, the cation-π interaction is a crucial force, especially in the context of organocatalysis where cationic intermediates are formed. psu.edunih.gov

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to explore the stable conformations of these molecules. nih.govresearchgate.net When the imidazolidinone nitrogen reacts with a substrate to form a cationic iminium ion, the phenyl substituents at the C4 and C5 positions can engage in stabilizing cation-π interactions with the newly formed charged center. nih.govresearchgate.net DFT calculations have identified low-energy conformations where a phenyl ring is positioned directly over the iminium ion. nih.govresearchgate.net This interaction helps to rigidify the molecular structure, which has significant implications for stereocontrol in catalytic reactions. psu.edunih.gov X-ray analysis of related cationic systems has confirmed this face-to-face arrangement, with distances between the interacting rings measured at approximately 3.4 Å, providing unambiguous evidence for the conformation-governing role of the cation-π interaction. psu.edu

Interaction TypeDescriptionTypical Method of StudyKey Findings/Observations
Cation-πAn attractive, non-covalent force between a cation (e.g., an iminium ion) and the electron-rich face of a phenyl group. nih.govDFT Calculations (e.g., M06-2X functional), X-Ray Crystallography. psu.edunih.govresearchgate.netFavors conformations where a phenyl ring shields one face of the cationic center, influencing stereoselectivity. psu.edunih.gov Interaction distance is ~3.4 Å. psu.edu
π–π StackingInteraction between aromatic rings. researchgate.netX-Ray Diffraction, Hirshfeld Surface Analysis. researchgate.netContributes to the formation of supramolecular assemblies in the solid state. researchgate.net
C–H⋯πInteraction of a C-H bond with a π system. researchgate.netX-Ray Diffraction, Hirshfeld Surface Analysis. researchgate.netGuides the formation of 3D supramolecular architectures. researchgate.net

Ligand-Substrate Interactions in Catalytic Systems

In catalytic applications, the imidazolidinone framework acts as a scaffold or ligand that interacts with the substrate to facilitate a chemical transformation. Computational studies are vital for understanding the complex interplay of forces between the catalyst and substrate within the transition state, which ultimately determines the reaction's efficiency and stereoselectivity. nih.govosti.gov

A common application of imidazolidinone catalysts is in asymmetric cycloaddition reactions. researchgate.net The catalytic cycle typically begins with the formation of a covalent iminium ion intermediate between the catalyst and an unsaturated substrate. nih.govresearchgate.net The stereochemical outcome of the subsequent reaction is dictated by the specific non-covalent interactions within the transition state assembly.

Computational modeling using DFT methods, such as the M06-2X functional, has been successfully applied to rationalize the enantioselectivity of these reactions. nih.govresearchgate.net For instance, in an imidazolidinone-catalyzed [4+3] cycloaddition, the intramolecular cation-π interaction involving one of the catalyst's phenyl groups effectively blocks one face of the reactive iminium ion. nih.gov This forces the incoming nucleophile to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer. nih.gov Theoretical models of the transition states for the formation of both the major and minor enantiomers allow for the calculation of their relative activation energies, providing a quantitative explanation for the observed stereoselectivity. nih.gov These studies show that even subtle conformational adjustments in the catalyst-substrate complex can lead to significant differences in activation barriers. researchgate.net

Catalytic SystemComputational MethodInteraction AnalyzedKey Computational Finding
Imidazolidinone-catalyzed [4+3] CycloadditionDFT: M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) nih.govCation-π interaction in the transition state. nih.govThe transition state leading to the major enantiomer is energetically favored over the one leading to the minor enantiomer due to stabilizing non-covalent interactions. nih.gov
Gold-catalyzed Alkene HydroaminationKinetic Studies & DFT beilstein-journals.orgElectronic effects of phosphine (B1218219) ligands on the gold center. beilstein-journals.orgLigands with greater π-acceptor character lead to faster reaction rates, highlighting the importance of ligand electronic tuning. beilstein-journals.org
Ruthenium-catalyzed Water OxidationDFT diva-portal.orgInfluence of anionic ligands on the metal's redox properties and ligand dissociation. diva-portal.orgAnionic ligands were shown to facilitate the dissociation of other ligands to form the active catalyst and lower the redox potential of the metal center. diva-portal.org

Applications in Organic Synthesis and Catalysis

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The imidazolidinone ring system serves as a highly effective chiral director in a variety of chemical reactions. researchgate.net Its utility stems from the predictable facial bias it imparts to reacting molecules, enabling the synthesis of enantiomerically enriched products. These cyclic ureas can be used as precursors for valuable vicinal diamines, which are important building blocks in organic and medicinal chemistry. nih.gov

The design of chiral auxiliaries based on the 4,5-diphenyl-2-imidazolidinone framework leverages its inherent stereochemical features. The two phenyl groups at the C4 and C5 positions create a rigid conformation that effectively shields one face of the molecule. When an acyl group is attached to one of the nitrogen atoms, this steric hindrance directs incoming reagents to the opposite, less-hindered face of the enolate, leading to high levels of diastereoselectivity.

The synthesis of these chiral auxiliaries is well-established. A common and straightforward method involves the carbonylation of variously substituted chiral diamines. nih.gov For instance, enantiopure (1R,2R)- or (1S,2S)-1,2-diphenylethylenediamine can be treated with a carbonylating agent like phosgene (B1210022) or its equivalents to yield the corresponding chiral this compound. Another approach involves the copper-catalyzed ring opening of a chiral 1,1'-diBoc-2,2'-biaziridine with Grignard reagents, which provides N-differentiated products and allows for two carbon-carbon bond constructions concurrently with the imidazolidinone formation. researchgate.net

More recent and novel synthetic methods have also been developed. One such method involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles to produce 4-substituted imidazolidin-2-ones with high regioselectivity. nih.govresearchgate.net

Chiral imidazolidinone auxiliaries, including the 4,5-diphenyl derivative, have demonstrated exceptional ability to control stereochemistry in carbon-carbon bond-forming reactions. organic-chemistry.orgnews-medical.net The auxiliary is first acylated, and the resulting N-acyl imidazolidinone is then deprotonated to form a chiral enolate. This enolate reacts with electrophiles with a high degree of facial selectivity, dictated by the bulky phenyl groups of the auxiliary.

A notable application is in asymmetric aldol (B89426) reactions. Fischer carbene complexes featuring a chiral imidazolidinone have been used to mediate aldol reactions, yielding products with high diastereoselectivity. acs.org After the reaction, the chiral auxiliary can be cleaved under mild conditions, often hydrolytically, to release the chiral product and recover the auxiliary for reuse, a key advantage in asymmetric synthesis. rsc.org

Reaction TypeElectrophileKey FeatureOutcome
Aldol ReactionAldehydesFormation of a chiral enolate from an N-acyl imidazolidinone.High diastereoselectivity in the formation of β-hydroxy carbonyl compounds. acs.org
AlkylationAlkyl HalidesThe chiral auxiliary shields one face of the enolate.Enantiomerically enriched α-alkylated carbonyl compounds are produced.
Michael Additionα,β-Unsaturated CarbonylsDiastereoselective conjugate addition of the chiral enolate.Formation of chiral 1,5-dicarbonyl compounds.

Contributions to Asymmetric Catalysis

Beyond its role as a stoichiometric chiral auxiliary, the this compound structure is central to the development of powerful asymmetric catalysts, both in organocatalysis and transition metal-based catalysis.

The most prominent application of the this compound scaffold in organocatalysis is in the form of MacMillan catalysts. daicelchiraltech.cntcichemicals.com These second-generation imidazolidinone catalysts, developed by David MacMillan and his group, operate through iminium ion activation. core.ac.ukprinceton.edu The catalyst, a secondary amine salt, reversibly condenses with α,β-unsaturated aldehydes to form a chiral iminium ion. core.ac.uk This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it towards nucleophilic attack. core.ac.uk

The benzyl (B1604629) group derived from phenylalanine in the first-generation catalysts, or the more rigid structure provided by the diphenyl groups in later iterations, effectively blocks one face of the iminium ion, directing the approach of the nucleophile to the opposite face and thereby ensuring high enantioselectivity. core.ac.ukprinceton.edu

These catalysts have been successfully applied to a wide range of transformations:

Diels-Alder Reactions: Catalyzing the reaction between α,β-unsaturated aldehydes and dienes to produce chiral cyclohexene (B86901) derivatives with excellent enantioselectivity. tcichemicals.comcore.ac.ukprinceton.edu

Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich arenes to α,β-unsaturated aldehydes. princeton.edu

Conjugate Additions: Facilitating the 1,4-addition of various nucleophiles, including malonates and thiols, to unsaturated aldehydes. core.ac.uk

1,3-Dipolar Cycloadditions: Used in the synthesis of polyfunctionalized 4-isoxazoline scaffolds from nitrones and unsaturated aldehydes. acs.org

Transfer Hydrogenations: Achieving the enantioselective reduction of α,β-unsaturated aldehydes. core.ac.uk

Table: Performance of MacMillan-type Catalysts in Select Reactions

Reaction Substrates Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee %) Reference
Diels-Alder Acrolein, Cyclopentadiene 5-10 82-99 86-94 core.ac.ukprinceton.edu
Friedel-Crafts Cinnamaldehyde, N,N-Dimethylaniline 20 81 93 princeton.edu

The nitrogen atoms within the this compound ring can act as ligands, coordinating with transition metals to form chiral catalysts. The C2-symmetric backbone is adept at creating a defined chiral pocket around the metal center, which is essential for enforcing stereoselectivity in catalytic reactions. nih.gov

Derivatives of this compound have been fashioned into ligands for various metal-catalyzed processes. For example, chiral 1,3-dimethyl-2-iminoimidazolidines, prepared from the corresponding imidazolidinone, have been used in asymmetric alkylative esterifications. capes.gov.br The nitrogen atoms of the imidazolidinone can coordinate with metals like nickel (II) or copper (I), making them suitable for reactions such as oxidative addition/reductive elimination cycles. While direct applications of the parent this compound as a ligand are part of a broader class of N-heterocyclic ligands, the principles are well-demonstrated. mdpi.comresearchgate.net The development of phosphine-functionalized derivatives, for instance, can bridge the gap to photoredox catalysis, where the imidazolidinone framework would serve to hold a catalytically active metal in a specific chiral environment. acs.org

Development of Novel Synthetic Methodologies

Research continues to expand the utility of the imidazolidinone core, leading to new synthetic methods. gifu-pu.ac.jp Recent advancements include the synthesis of 4-imidazolidinones from various diamides and ethynyl (B1212043) benziodoxolones via a double Michael-type addition, a novel reaction mode for hypervalent iodine compounds. gifu-pu.ac.jp This method allows for the diastereoselective synthesis of cis-2,5-disubstituted 4-imidazolidinones from peptides. gifu-pu.ac.jp Another innovative approach is the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas, which can form cyclic imidazolinium cations that are then trapped by nucleophiles to generate substituted imidazolidinones. nih.gov These new methodologies not only provide more efficient access to the core structure but also open avenues for creating a wider diversity of derivatives for applications in catalysis and medicinal chemistry. nih.govresearchgate.netgifu-pu.ac.jp

Enabling Access to Complex Heterocyclic Architectures

The rigid, chiral scaffold of this compound and its derivatives has proven to be a valuable asset in the stereocontrolled synthesis of complex heterocyclic systems. These structures are of significant interest due to their prevalence in biologically active compounds and natural products. The inherent stereochemistry of the imidazolidinone core can be effectively transferred to new stereocenters, guiding the formation of intricate three-dimensional architectures. This has been particularly impactful in cycloaddition reactions, multicomponent reactions, and cascade sequences, which are powerful strategies for rapidly building molecular complexity.

One of the prominent applications of imidazolidinone derivatives is in [3+2] cycloaddition reactions. For instance, derivatives of parabanic acid, such as 2-thioxoimidazolidine-4,5-diones, have been utilized as dipolarophiles in reactions with nitrile imines. preprints.org These reactions, which can be promoted by methods like drop-by-drop addition of a base or diffusion mixing, lead to the formation of spiro-conjugated heterocycles containing both imidazolidine (B613845) and 1,2,4-thiadiazoline fragments. preprints.org The regioselectivity of such cycloadditions is a critical aspect, and studies have shown that with 5-methylidenehydantoin, the terminal nitrogen atom of the nitrile imine connects to the more sterically hindered carbon atom of the double bond, resulting in a 5-disubstituted pyrazoline ring. nih.gov

The imidazolidinone framework has also been instrumental as a catalyst in constructing heterocyclic scaffolds. Second-generation MacMillan catalysts, which feature an imidazolidinone core, have been shown to significantly accelerate the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes. nih.gov This catalytic approach provides access to highly functionalized 4-isoxazolines with good to excellent enantiomeric ratios, often at room temperature and with dramatically reduced reaction times. nih.gov The versatility of these catalysts highlights the tunability of the imidazolidinone structure to achieve high levels of stereocontrol.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex heterocycles, and imidazolidinone-related structures play a role in this area as well. mdpi.comnih.gov MCRs are processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov While direct involvement of this compound in a wide array of MCRs is still an expanding area of research, the synthesis of the imidazolidinone core itself can be achieved through multicomponent strategies. mdpi.com For example, a pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com This method involves the in situ formation of a Schiff base, followed by reduction and cyclization, showcasing an efficient route to these valuable chiral auxiliaries. mdpi.com

The development of cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, has also benefited from the application of imidazolidinone-derived catalysts. These complex reaction sequences allow for the rapid construction of polycyclic and densely functionalized heterocyclic systems from simple starting materials. The ability of chiral imidazolidinones to control the stereochemical outcome of the initial bond-forming event is crucial for the success of the entire cascade.

The following table summarizes representative examples of the synthesis of complex heterocyclic architectures involving imidazolidinone derivatives.

Table 1: Synthesis of Complex Heterocyclic Architectures

Reactants Catalyst/Reagent Product Yield Reference
2-Thioxoimidazolidine-4,5-diones, Hydrazonoyl chlorides Triethylamine Spiro-conjugated imidazolidine and 1,2,4-thiadiazoline ~5-15% increase with diffusion mixing preprints.org
Nitrones, Arylpropionaldehydes Second-generation MacMillan catalyst (hydrochloride salt) 4-Isoxazolines Good to excellent enantiomeric ratios nih.gov
5-Methylidenehydantoin, Nitrile imines - 5-Disubstituted pyrazoline ring - nih.gov
trans-(R,R)-Diaminocyclohexane, Aldehydes, Carbonyldiimidazole - 1,3-Disubstituted imidazolidin-2-ones 55-81% mdpi.com
Thioaurone derivatives, Nitrilimines Toluene (reflux) Spiropyrazolines 60-80% mdpi.com

Advanced Derivatives and Their Mechanistic Studies

Structural Diversification Strategies

The core scaffold of 4,5-Diphenyl-2-imidazolidinone serves as a versatile platform for chemical modification. Strategies for structural diversification are primarily centered on the introduction of various functional groups and the creation of larger, hybrid molecules to fine-tune the compound's pharmacological profile.

The functional modulation of the 4,5-diphenyl-imidazolidinone scaffold is frequently achieved by introducing a variety of substituents. This approach allows for the systematic alteration of the molecule's steric, electronic, and lipophilic properties, which in turn influences its biological activity. For instance, the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles represents a key strategy where different benzyl (B1604629) bromide derivatives are coupled to the core structure. scirp.org This allows for the exploration of a wide chemical space to optimize interactions with biological targets.

Another strategy involves the introduction of heterocyclic moieties. The synthesis of 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP) is a notable example where a chloropyridine group is added, resulting in a compound with significant cytotoxic properties against cancer cells. nih.gov Furthermore, the attachment of large polycyclic aromatic hydrocarbons, such as in 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI), has been explored to develop derivatives with unique solvatofluorochromic properties, demonstrating that functional modulation is not limited to biological activity but extends to materials science applications. rsc.org These modifications are often guided by a bottom-up molecular tuning approach to develop compounds with specific, desired functions. rsc.org

Core StructureSubstituent IntroducedResulting Derivative ClassObserved Functional ModulationReference
4,5-diphenyl-1H-imidazol-2-thiolBenzyl bromide derivatives2-(benzylthio)-4,5-diphenyl-1H-imidazolesEnhanced antibacterial activity scirp.org
4,5-diphenyl-1H-imidazoleChloropyridine moiety2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP)Potent apoptosis induction in cancer cells nih.gov
4,5-diphenyl-1H-imidazoleAnthracene group2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI)Environmentally sensitive fluorescence (solvatofluorochromism) rsc.org

A sophisticated strategy in drug design involves the creation of hybrid molecules that combine two or more pharmacophores into a single entity. This approach aims to leverage the biological activities of the constituent parts, potentially leading to synergistic effects or multi-target activity. In the context of 4,5-diphenyl-imidazolidinone, a prominent example is the synthesis of hybrid structures containing both imidazole (B134444) and benzimidazole (B57391) motifs. scirp.org The rationale is that since both individual moieties possess significant biological properties, their combination could lead to compounds with enhanced potency. scirp.org

This concept has been expanded to include other benzazole structures. Research has demonstrated the synthesis of indole (B1671886) derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties. nih.gov Such molecular hybridization is a powerful tool in modern drug discovery. nih.gov For example, benzimidazole–triazole hybrids have been developed as anti-proliferative agents that can interact with DNA. nih.gov The design of these complex architectures often involves multi-step synthetic routes, such as the coupling of 4,5-diphenyl-imidazol-2-thiol with 2-(chloromethyl)-1H-benzimidazoles to yield 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles. scirp.org

Investigation of Molecular Interactions at the Cellular/Enzymatic Level

Understanding how these advanced derivatives exert their effects requires detailed investigation at the molecular level. Studies have focused on identifying specific enzyme targets and elucidating their influence on critical cellular signaling pathways involved in cancer and microbial infections.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, producing lipid mediators involved in inflammation. frontiersin.orgnih.gov Specifically, 15-lipoxygenase-1 (ALOX15) is a key enzyme in this process, and its inhibition is a promising strategy for controlling inflammatory conditions. nih.gov Derivatives of this compound have been identified as potential inhibitors of ALOX15. The inhibition of this enzyme can prevent the formation of lipid peroxides, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE), which are implicated in regulated cell death pathways like ferroptosis. nih.gov The development of potent ALOX15 inhibitors from this class of compounds could therefore interfere with cell death associated with excessive inflammation. nih.gov The functional role of ALOX15 is significant, as its activity is linked to the differentiation and function of immune cells, and its dysregulation is associated with inflammatory diseases. nih.govmdpi.com

A significant area of research for this compound derivatives is their potential as anticancer agents that induce programmed cell death, or apoptosis. Studies have revealed that these compounds can modulate key signaling pathways that are often dysregulated in cancer.

One critical pathway targeted is the PI3K/Akt/mTOR cascade, which plays a central role in cell survival and proliferation. nih.gov The derivative 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP) was found to induce apoptosis in breast cancer cells by downregulating the phosphorylation of key proteins in this pathway, including Akt and mTOR. nih.gov This inhibition leads to a cascade of downstream effects, including the reduced expression of anti-apoptotic proteins like Bcl-2 and survivin, and the increased cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

Other derivatives have been shown to trigger apoptosis through the intrinsic or mitochondrial pathway. mdpi.com This process involves the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential. mdpi.com This, in turn, alters the balance of Bcl-2 family proteins, increasing the expression of pro-apoptotic members like Bax while decreasing anti-apoptotic members like Bcl-2 and Bcl-xL. mdpi.complos.org This shift ultimately activates executioner caspases, such as caspase-3 and caspase-9, which dismantle the cell. plos.orgbohrium.com

Signaling Pathway/ProcessKey Protein/Event ModulatedEffect of DerivativeOutcomeReference
PI3K/Akt/mTOR PathwayPhosphorylation of Akt, mTORDownregulationInhibition of cell survival signals nih.gov
Intrinsic Apoptosis PathwayBcl-2, Bcl-xL (Anti-apoptotic)Downregulation/DecreaseInduction of apoptosis nih.govmdpi.combohrium.com
Bax (Pro-apoptotic)Upregulation/Increase plos.orgbohrium.com
Caspase-3, Caspase-9ActivationExecution of apoptosis plos.orgbohrium.com
Cellular StressReactive Oxygen Species (ROS)GenerationTrigger for mitochondrial pathway mdpi.com

Derivatives of the 4,5-diphenyl-imidazolidinone scaffold have demonstrated significant potential as antimicrobial agents. The mechanism of action can be multifaceted, with studies suggesting that these compounds interfere with fundamental bacterial processes. General mechanisms proposed for imidazole derivatives include the disruption of cell membrane integrity, interference with cell wall synthesis, and the inhibition of bacterial DNA replication. nih.gov

More specific mechanisms have also been explored. For example, molecular docking studies suggest that some imidazole derivatives may act by inhibiting the bacterial FabH–CoA complex in E. coli, an enzyme crucial for fatty acid synthesis. acs.org The imidazolidinone moiety itself is considered a key contributor to the observed antibacterial effects. nih.gov In vitro testing has confirmed the activity of these compounds against a range of bacteria. One study found that a 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivative was particularly potent against the Gram-positive bacterium Staphylococcus aureus. scirp.org Another investigation into imidazolidinone derivatives showed significant activity against most tested organisms, with minimum inhibitory concentration (MIC) values determined for the most active compounds. nih.gov

Receptor Interaction Studies, e.g., Neurological Targets for Similar Compounds

While direct receptor binding studies for this compound are not extensively documented in publicly available literature, the neurological targets of structurally analogous compounds, particularly those sharing the diphenyl-substituted heterocyclic core, have been a subject of significant research. The structural similarity to well-known neurologically active agents, such as the anticonvulsant phenytoin (B1677684) (5,5-diphenylhydantoin), provides a strong basis for inferring potential receptor interactions and mechanisms of action.

The primary mechanism of action for many structurally similar anticonvulsants is the modulation of voltage-gated ion channels. nih.govnih.gov However, research has revealed a broader spectrum of activity, with interactions identified at various other receptors and enzymes within the central nervous system (CNS). nih.gov These interactions are crucial for understanding the full pharmacological profile and for the development of advanced derivatives with improved selectivity and efficacy.

Voltage-Gated Sodium Channels (VGSCs)

The most well-established neurological target for phenytoin and its analogs is the voltage-gated sodium channel. nih.govnih.govunnes.ac.id These channels are fundamental to the generation and propagation of action potentials in neurons. nih.gov By binding to the channel, these compounds stabilize the inactive state, which slows the rate of recovery from inactivation and reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity. nih.govunnes.ac.id This use-dependent and voltage-dependent blockade is a key feature of their anticonvulsant effect, as it preferentially affects hyperactive neurons. nih.govnih.gov A novel hydantoin (B18101) compound (HA), developed using comparative molecular field analysis (CoMFA), demonstrated a significantly higher affinity for both resting and slow-inactivated hNav1.2 channels compared to phenytoin, highlighting the potential for targeted modifications to enhance this interaction. nih.gov

AMPA Receptors

Recent studies have identified α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors as another significant target for phenytoin. frontiersin.org AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the brain. Phenytoin has been shown to inhibit both calcium-permeable (CP-AMPARs) and calcium-impermeable (CI-AMPARs) subtypes, with a notably higher potency for CI-AMPARs. frontiersin.org This inhibition of excitatory signaling complements the blockade of voltage-gated sodium channels and may contribute to the broad-spectrum anticonvulsant activity of phenytoin. unnes.ac.idfrontiersin.org The structural similarity between phenytoin and the known CI-AMPAR pore blocker pentobarbital (B6593769) suggests a potential common binding site within the channel pore. frontiersin.org

Other Neurological Targets

Beyond the primary targets, research has pointed to interactions of diphenyl-imidazolidinone-related structures with a range of other neurological receptors, suggesting a multi-target profile. These include:

N-methyl-D-aspartate (NMDA) Receptors: Derivatives of imidazolidinone have been investigated as antagonists for NR2B-containing NMDA receptors. nih.gov These receptors are implicated in various neurological conditions, including cerebral ischemia and pain. nih.gov Structure-activity relationship (SAR) studies on these derivatives have shown that potency is influenced by factors like linker length and hydrogen bonding capabilities. nih.gov

GABA-A Receptors: Some antiepileptic drugs exert their effects by enhancing the inhibitory action of Gamma-Aminobutyric Acid (GABA) at GABA-A receptors. unnes.ac.id While the interaction of phenytoin itself with the GABA-A receptor complex is considered a potential but less established mechanism, derivatives like 3-decyl-5,5-diphenylimidazolidine-2,4-dione have been studied for their interaction with this receptor.

Calcium Channels: Inhibition of voltage-sensitive calcium channels is another mechanism attributed to some anticonvulsants. nih.gov Phenytoin's activity at these channels is considered one of its potential targets. nih.gov

Imidazoline (B1206853) Receptors: The imidazolidinone scaffold is related to the imidazoline structure, for which specific receptors (I1, I2, I3) have been identified. Ligands with high affinity and selectivity for I2 receptors have been developed from imidazoline-containing compounds, suggesting that imidazolidinone derivatives could also interact with these sites. nih.gov

The following tables summarize the binding affinities of various compounds structurally related to this compound for different neurological targets.

Table 1: Binding Affinity of Phenytoin and Related Compounds at Ion Channels

Compound Target Assay Type Affinity Metric Value Reference
Phenytoin CI-AMPARs Whole-cell patch-clamp IC50 30 ± 4 µM frontiersin.org
Phenytoin CP-AMPARs Whole-cell patch-clamp IC50 250 ± 60 µM frontiersin.org
Hydantoin Analog (HA) hNav1.2 (resting) Electrophysiology Kr 13.9 µM nih.gov
Phenytoin hNav1.2 (resting) Electrophysiology Kr 464 µM nih.gov
Hydantoin Analog (HA) hNav1.2 (slow inactivated) Electrophysiology KI 975 nM nih.gov
Phenytoin hNav1.2 (slow inactivated) Electrophysiology KI 20.6 µM nih.gov

Table 2: Binding Affinity of Imidazolidinone Derivatives at NMDA Receptors

Compound Target Assay Type Affinity Metric Value Reference
Cyclic Urea (B33335) 70 NR1A/NR2B Radioligand Binding IC50 637 nM nih.gov
Cyclic Urea 71 NR1A/NR2B Radioligand Binding IC50 730 nM nih.gov

Table 3: Binding Affinity of Imidazoline Ligands at Imidazoline and Adrenergic Receptors

Compound Target Assay Type Affinity Metric Value (pKi) Reference
Tracizoline (9) I2 Receptor Radioligand Binding pKi 8.74 nih.gov
Benazoline (12) I2 Receptor Radioligand Binding pKi 9.07 nih.gov

These studies on analogous compounds underscore the likelihood that this compound and its advanced derivatives could interact with multiple neurological targets. The diphenyl moiety appears crucial for affinity at several key receptors involved in neuronal excitability. Future research focusing on direct radioligand binding assays and functional studies of this compound is necessary to elucidate its specific receptor interaction profile and to guide the rational design of novel CNS-active agents.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Friendly Synthetic Protocols

A major thrust in modern organic synthesis is the development of "green" methodologies that minimize environmental impact by reducing waste, avoiding hazardous reagents, and lowering energy consumption. ijsetpub.com Research into the synthesis of imidazolidinone derivatives is increasingly aligned with these principles.

Key strategies for sustainable synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A significant advancement is the use of water as a green solvent. For instance, the synthesis of Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), a related structure, has been successfully achieved through a base-catalyzed condensation of benzil (B1666583) and urea (B33335) in water, which offers a high-yield and eco-friendly alternative to conventional methods. bepls.com

Atom Economy and Benign Reagents: The use of carbon dioxide (CO₂) as a C1 source for the carbonylation of diamines represents a highly atom-economical and attractive route to imidazolidinones. mdpi.com While this often requires activation via catalytic systems, it avoids toxic reagents like phosgene (B1210022). researchgate.net Similarly, dialkyl carbonates can serve as greener carbonylating agents. mdpi.com

Recyclable Catalysts: The development of reusable catalysts is a cornerstone of green chemistry. eurekalert.org Heterogeneous catalysts, such as cerium oxide (CeO₂), have been shown to be effective and reusable for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate, operating efficiently even at low CO₂ pressures. researchgate.net Alumina has also been identified as a recyclable catalyst for certain organic syntheses, reducing waste and lowering costs. eurekalert.org

One-Pot Syntheses: Multicomponent reactions that form complex products like 2,4,5-trisubstituted imidazoles in a single step are inherently more sustainable. sciepub.com These processes reduce the need for intermediate purification steps, saving time, solvents, and energy. sciepub.com

Table 1: Comparison of Sustainable Synthetic Methods for Imidazolidinone Derivatives

MethodKey FeaturesCatalyst/ReagentSolventReference
Base-Catalyzed CondensationHigh yield, simplified procedure30% NaOHWater bepls.com
Oxidative CarbonylationUses O₂ as the external oxidant, water is the only co-productPdI₂/KI- mdpi.com
Heterogeneous CatalysisReusable catalyst, high selectivityCeO₂2-Propanol researchgate.net
One-Pot Multicomponent ReactionHigh atom economy, operational simplicityDiethyl ammonium (B1175870) hydrogen phosphateSolvent-free sciepub.com

Exploration of Novel Catalytic Systems and Organocatalysts

The imidazolidinone scaffold is central to the field of asymmetric organocatalysis, particularly following the development of MacMillan catalysts. rsc.org These chiral secondary amines activate α,β-unsaturated aldehydes towards a variety of enantioselective transformations through the formation of a chiral iminium ion. core.ac.ukprinceton.edu Future research continues to build on this foundation.

Improving Catalyst Performance: Efforts are underway to refine existing imidazolidinone catalysts to enhance their reactivity and selectivity. cardiff.ac.uk This includes modifying the electronic properties of the catalyst scaffold by introducing electron-withdrawing groups to modulate its activity. cardiff.ac.uk Kinetic studies are crucial in this area to understand the role of co-catalysts and identify more reactive catalyst complexes that can expand the substrate scope of reactions like the Diels-Alder cycloaddition. core.ac.uk

New Catalyst Architectures: Researchers are designing entirely new organocatalysts based on the imidazolidinone framework. For example, dipeptide-derived phosphines and diarylprolinol ethers represent alternative scaffolds for different types of asymmetric transformations. tcichemicals.comresearchgate.net The development of imidazolidine-4-thiones as prebiotically plausible organocatalysts for the α-alkylation of aldehydes demonstrates the creative expansion of this structural motif. uni-muenchen.de

Novel Synthetic Routes to Catalysts: The synthesis of the catalysts themselves is a target for innovation. A one-step, air- and water-tolerant method for preparing MacMillan-type imidazolidinone catalysts has been developed, simplifying their accessibility for broader use. cardiff.ac.uk Metal-catalyzed approaches, such as palladium-catalyzed amidation followed by cyclization, are also being explored to create diverse imidazolidinone structures. nih.gov

Table 2: Applications of Imidazolidinone-Based Organocatalysts

Catalyst TypeReactionKey AdvantageReference
MacMillan ImidazolidinoneDiels-Alder ReactionHigh enantioselectivity, water tolerance princeton.edu
Second-Generation ImidazolidinoneConjugate Additions, Hydrogenations, Aldol (B89426) ReactionsExpanded substrate scope, high activity core.ac.uk
Imidazolidine-4-thionesα-Alkylation of AldehydesPrebiotically plausible, operates without light activation uni-muenchen.de
Diarylprolinol-derived OrganocatalystCycloaddition of 2-vinylindolesHigh stereoselectivity researchgate.net

Integration of Advanced Computational Modeling for Rational Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of catalysts. cardiff.ac.ukresearchgate.net By modeling reaction intermediates and transition states, researchers can gain insights that guide the rational design of new and improved catalysts.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are widely used to model the geometry and energetics of intermediates in catalytic cycles. For imidazolidinone-catalyzed reactions, computational models of the key iminium ion intermediate help to explain the origins of enantioselectivity. core.ac.ukprinceton.edu These models reveal how the catalyst's architecture, such as the orientation of a benzyl (B1604629) group, shields one face of the iminium ion, directing the nucleophilic attack to the other face. princeton.edu

Predictive Modeling: The ultimate goal of computational work is to create predictive models for catalyst activity. cardiff.ac.uk By correlating calculated properties with experimentally observed reaction rates and enantioselectivities, researchers can develop models that forecast the performance of hypothetical catalyst structures. cardiff.ac.uk This allows for the in silico screening of many potential catalysts, saving significant time and resources compared to purely experimental approaches.

Resolving Stereochemical Puzzles: Computational analysis can rationalize unexpected stereochemical outcomes. For example, in certain (4+3)-cycloaddition reactions, the observed facial selectivity was opposite to that predicted by existing models for Diels-Alder reactions. researchgate.net DFT calculations revealed that a conformational reorganization of the catalyst's benzyl group was responsible for this deviation, providing a more nuanced understanding of the stereocontrolling elements. researchgate.net

Expanding the Synthetic Utility in Complex Molecule Construction

The ultimate test of a synthetic method or catalyst is its ability to facilitate the construction of complex, valuable molecules, such as natural products. rsc.org Imidazolidinone-based organocatalysis has proven to be a powerful strategy in this regard.

Total Synthesis of Natural Products: Chiral secondary amine organocatalysts, including the imidazolidinone catalysts developed by MacMillan, are frequently used to set key stereocenters in the total synthesis of alkaloids and other natural products. rsc.org The ability to perform highly enantioselective aldol, Michael, and Diels-Alder reactions under mild conditions makes these catalysts invaluable tools for building complex molecular frameworks from simple precursors. rsc.org

Access to Privileged Scaffolds: Imidazolidinones are themselves considered "privileged" heterocyclic structures due to their prevalence in biologically active compounds. mdpi.comorganic-chemistry.org New synthetic methods are expanding the variety of functionalized imidazolidinones that can be created. A 5-endo trig oxidative radical cyclization, for example, rapidly generates highly decorated imidazolidinones from simple starting materials. organic-chemistry.org

Versatile Building Blocks: Beyond their use as catalysts, imidazolidinone derivatives serve as versatile building blocks. Their core structure can be modified to create a wide range of other heterocyclic systems. For instance, they are precursors for imidazothiazoles and glycocyamidines, showcasing their synthetic utility. sigmaaldrich.com The development of novel reactions, such as the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, provides regioselective access to 4-substituted imidazolidin-2-ones, further broadening their application in synthetic chemistry. nih.gov

Q & A

Q. What are the standard synthetic routes for 4,5-Diphenyl-2-imidazolidinone and its derivatives?

Answer: The synthesis typically involves multi-step protocols using chiral precursors and organocatalysts. For example:

  • Methylation: A suspension of NaH in DMF reacts with (4R,5R)-4,5-diphenyl-2-imidazolidinone under nitrogen, followed by iodomethane addition. After stirring, purification by flash chromatography (ethyl acetate:hexane = 4:6) yields methylated derivatives with 85% efficiency .
  • Multi-component reactions: A four-component protocol using L-phenylalaninol, dibenzoyl, 2-formyl pyridine, and ammonium acetate in methanol produces chiral imidazole derivatives. Heating at 60°C for 5 hours followed by crystallization in ethanol yields high-purity products .
  • Base-promoted cyclization: A transition-metal-free method employs amidines and ketones under basic conditions to form spiro-fused imidazolidinones, highlighting solvent and temperature optimization .

Q. How can NMR spectroscopy confirm the structure of synthesized this compound derivatives?

Answer: 1H NMR is critical for structural validation:

  • Methyl group identification: Peaks at δ = 2.46 (s, 3H) confirm methyl substitution on the imidazolidinone core .
  • Aromatic protons: Signals between δ = 7.20–7.98 indicate phenyl substituents and their electronic environments .
  • Chirality verification: Specific splitting patterns (e.g., tert-butyl protons at δ = 1.38) and coupling constants help confirm stereochemistry .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Flash chromatography: Ethyl acetate/hexane mixtures (4:6) effectively separate derivatives with >85% yield .
  • Recrystallization: Ethanol or methanol crystallization removes impurities, as demonstrated in multi-component syntheses .
  • Acid-base extraction: Post-reaction workup with 5% HCl and dichloromethane isolates the product while removing unreacted reagents .

Advanced Research Questions

Q. How can computational methods like TD-DFT predict the nonlinear optical (NLO) properties of this compound derivatives?

Answer:

  • Theoretical modeling: B3LYP/6-31+G(d,p) basis sets calculate HOMO-LUMO gaps and hyperpolarizabilities (β, γ). Low energy gaps (<3 eV) and high dipole moments correlate with strong NLO responses .
  • Experimental validation: The z-scan technique measures third-order nonlinear susceptibility (χ³), confirming computational predictions. For example, derivatives with electron-withdrawing substituents show enhanced NLO activity .

Q. What strategies resolve contradictions in reaction yields when scaling up chiral imidazolidinone synthesis?

Answer:

  • Kinetic vs. thermodynamic control: Adjusting reaction time and temperature (e.g., ice-cold vs. room temperature) can shift product ratios .
  • Byproduct analysis: LC-MS or TLC monitors intermediates (e.g., chlorinated byproducts like 2-chloro-1,3-dimethyl-4,5-diphenyl-2-imidazolinium chloride) to optimize stoichiometry .
  • Statistical design of experiments (DoE): Factorial experiments identify critical variables (e.g., solvent polarity, base strength) affecting enantiomeric excess .

Q. What mechanistic insights explain the base-promoted cyclization forming this compound?

Answer:

  • Nucleophilic attack: Amidines deprotonate under basic conditions, initiating cyclization with ketones. For example, NaH in DMF generates a reactive enolate intermediate .
  • Stereochemical outcomes: Steric hindrance from phenyl groups directs regioselectivity, favoring (4R,5R) configurations .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.